(6-Methoxy-1H-indol-3-yl)boronic acid
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Overview
Description
(6-Methoxy-1H-indol-3-yl)boronic acid is a boronic acid derivative with a methoxy group at the 6th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-1H-indol-3-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an indole derivative is reacted with a boronic acid or boronate ester under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (6-Methoxy-1H-indol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can yield different functionalized indoles.
Substitution: It participates in electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
(6-Methoxy-1H-indol-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Methoxy-1H-indol-3-yl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction often involves the formation of a reversible covalent bond between the boronic acid group and a nucleophilic residue in the enzyme .
Comparison with Similar Compounds
- (6-Methoxy-1H-indol-3-yl)boronic acid pinacol ester
- This compound MIDA ester
- This compound neopentyl glycol ester
Comparison: Compared to its esters, this compound is more reactive due to the free boronic acid group, making it more suitable for certain types of chemical reactions, such as Suzuki-Miyaura coupling. Its unique structure also allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C9H10BNO3 |
---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
(6-methoxy-1H-indol-3-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-14-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11-13H,1H3 |
InChI Key |
WLBXFECHJHEURI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC2=C1C=CC(=C2)OC)(O)O |
Origin of Product |
United States |
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